molecular formula C6H9NO3 B13670674 Methyl 4-oxopyrrolidine-3-carboxylate

Methyl 4-oxopyrrolidine-3-carboxylate

Cat. No.: B13670674
M. Wt: 143.14 g/mol
InChI Key: XPLAAINCPGWHJI-UHFFFAOYSA-N
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Description

Methyl 4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at the 4-position and a methyl ester at the 3-position. Pyrrolidine derivatives are widely utilized in organic synthesis and pharmaceutical research due to their conformational flexibility and ability to act as intermediates for bioactive molecules, including MAO inhibitors and alkaloids .

Properties

IUPAC Name

methyl 4-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-7-3-5(4)8/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLAAINCPGWHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally follows a sequence of:

  • Alkylation of malonate derivatives or related esters
  • Cyclization to form the pyrrolidine ring
  • Functional group modifications to introduce the oxo (ketone) group at the 4-position
  • Esterification or methylation to form the methyl ester at the 3-position

These steps may involve classical organic reactions such as Gabriel synthesis, substitution reactions, hydrolysis, and selective cyclization.

Multi-Step Synthesis Approach

A representative multi-step synthesis pathway has been documented in the synthesis of related pyrrolidine derivatives, which can be adapted for this compound:

Step Reaction Type Description Typical Reagents/Conditions
1 Alkylation Alkylation of diethyl methylmalonate or similar ester to introduce substituents Sodium hydride (NaH), potassium carbonate (K2CO3), organic solvents (e.g., DMF)
2 Gabriel Synthesis Introduction of nitrogen functionality via phthalimide intermediates Potassium phthalimide, alkyl halides
3 Hydrolysis Enzymatic or chemical hydrolysis to convert esters to carboxylic acids Pig liver esterase (PLE) or acidic/basic hydrolysis
4 Substitution Substitution of benzyl or other protecting groups to modify nitrogen or carbon substituents Para-nitrobenzyl bromide, base
5 Cyclization Selective cyclization to form the pyrrolidine ring Controlled heating, solvents like dichloromethane
6 Functional Group Addition Addition of benzyl or methyl groups to nitrogen or carbon atoms Benzyl bromide, methyl iodide
7 Oxidation/Ketone Formation Introduction of the ketone group at the 4-position Oxidizing agents such as PCC or Swern oxidation

This general scheme is supported by detailed experimental data from academic theses and peer-reviewed articles, which report optimized reaction conditions to maximize yield and purity at each step.

Industrial and Continuous Flow Methods

In industrial settings, continuous flow synthesis techniques have been applied to similar pyrrolidine derivatives to improve reaction efficiency, control, and scalability. These methods enable:

  • Precise temperature and reaction time control
  • Enhanced mixing and mass transfer
  • Higher purity of the final product due to consistent reaction conditions
  • Easier scale-up compared to batch processes

Bases like sodium hydride or potassium carbonate are commonly used to facilitate alkylation and cyclization steps in organic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).

Data Tables Summarizing Preparation Conditions

Reaction Step Reagents/Conditions Temperature Yield (%) Notes
Alkylation NaH or K2CO3, DMF 0–25°C 70–85 Careful control of base amount critical
Gabriel Synthesis Potassium phthalimide, alkyl halide Reflux, 12–24 hours 65–80 Protects nitrogen for subsequent steps
Enzymatic Hydrolysis Pig liver esterase, pH 7–8 30–37°C 75–90 Selective ester cleavage
Substitution Para-nitrobenzyl bromide, base Room temperature 60–75 Protecting group addition
Cyclization Heat, inert atmosphere 60–100°C 70–85 Formation of pyrrolidine ring
Oxidation (ketone) PCC or Swern oxidation 0–25°C 60–80 Introduction of 4-oxo group

Analysis and Discussion

The preparation of this compound requires careful orchestration of multiple synthetic steps. The choice of base, solvent, and temperature critically affects the alkylation and cyclization efficiency. Enzymatic hydrolysis offers selectivity and mild conditions, beneficial for preserving stereochemistry and functional groups. Protecting group strategies, such as benzylation, are essential to prevent side reactions during cyclization and oxidation.

Continuous flow synthesis represents a significant advancement, allowing better control and scalability, which is valuable for industrial production. However, batch synthesis remains prevalent in academic and early-stage research due to flexibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 4-oxopyrrolidine-3-carboxylate can be elucidated by comparing it with related pyrrolidine carboxylates. Key compounds include:

Structural Analogs

Compound Name CAS Number Molecular Formula Substituents/Oxo Position Key Properties/Applications References
Ethyl 4-oxopyrrolidine-3-carboxylate HCl 916814-29-4 C₇H₁₂ClNO₃ Ethyl ester, 4-oxo Intermediate in heterocyclic synthesis; sold as a hydrochloride salt for improved stability
Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate 1268521-19-2 C₇H₁₁NO₃ N-methyl, 4-oxo Modified solubility due to N-methylation; potential for tailored pharmacokinetics
Ethyl 5-oxopyrrolidine-3-carboxylate - C₇H₁₁NO₃ Ethyl ester, 5-oxo Differing oxo position alters hydrogen-bonding patterns and reactivity
Ethyl 3-oxopyrrolidine-1-carboxylate 14891-10-2 C₇H₁₁NO₃ Ethyl ester, 3-oxo Used in catalytic applications; distinct ring puckering due to oxo position

Key Differences and Implications

Ester Group Variation: Methyl esters (e.g., this compound) generally exhibit lower molecular weight and higher volatility compared to ethyl analogs. Ethyl derivatives, such as ethyl 4-oxopyrrolidine-3-carboxylate HCl, are often stabilized as hydrochloride salts for synthetic applications . Ethyl esters may offer enhanced solubility in non-polar solvents, whereas methyl esters could favor polar environments.

Oxo Position :

  • The 4-oxo configuration in this compound creates a lactam structure, enabling hydrogen bonding with adjacent molecules. In contrast, 5-oxo derivatives (e.g., ethyl 5-oxopyrrolidine-3-carboxylate) may form weaker intermolecular interactions due to steric hindrance .

Halogenated analogs, such as 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), demonstrate altered reactivity profiles due to electron-withdrawing groups .

Safety and Handling :

  • Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS: 90609-07-7) is classified as a Category 4 oral toxin, highlighting the need for careful handling of pyrrolidine derivatives . Methyl esters may present milder hazards but require validation.

Q & A

Q. What are the common synthetic routes for Methyl 4-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis of pyrrolidine derivatives like this compound typically involves multi-step reactions, such as cyclization of amino esters or condensation of ketones with β-ketoesters. For example, analogous compounds (e.g., Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) are synthesized via:

Mannich reaction : Condensation of a ketone with an amine and aldehyde.

Cyclization : Intramolecular nucleophilic attack under acidic or basic conditions.

Esterification : Methanol-mediated esterification of carboxylic acid intermediates.

Q. Key Optimization Parameters :

  • Temperature : Controlled heating (60–100°C) to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, methanol) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Example Reaction Conditions for Analogous Pyrrolidine Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHCl (cat.), DMF, 80°C7297%
EsterificationMethanol, H₂SO₄, reflux8598%

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.7–4.2 ppm (ester methyl group) and δ 2.5–3.5 ppm (pyrrolidine protons).
    • ¹³C NMR : Carbonyl signals at ~170–175 ppm (ester and ketone groups) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 158.08 for ethyl 4-oxopyrrolidine-3-carboxylate analogs) .
  • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretching of ester/ketone) .

Note : For ambiguous signals, 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .

Advanced Research Questions

Q. How can computational methods predict hydrogen bonding patterns in this compound crystals?

Methodological Answer: Hydrogen bonding networks are analyzed using:

  • Graph Set Analysis : Classifies interactions (e.g., chains, rings) based on donor-acceptor distances and angles. For example, Etter’s notation (e.g., C22(8)\text{C}_2^2(8)) identifies cyclic dimer motifs .
  • Density Functional Theory (DFT) : Computes interaction energies and optimizes crystal packing. Tools like ORCA or Gaussian model H-bond strengths .

Q. Table 2: Predicted Hydrogen Bond Parameters (Hypothetical Data)

Donor-Acceptor PairDistance (Å)Angle (°)Interaction Type
N–H···O=C2.85155Moderate
O–H···O2.70160Strong

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of pyrrolidine derivatives?

Methodological Answer: Contradictions in X-ray data (e.g., thermal motion vs. disorder) are addressed via:

  • SHELXL Refinement : Constraints (e.g., DFIX, SIMU) model anisotropic displacement parameters. Twinning detection (TWIN/BASF) corrects for pseudo-symmetry .
  • Cremer-Pople Parameters : Quantify ring puckering (amplitude qq, phase ϕ\phi) to validate non-planar conformations. For example, a q2q_2 value >0.5 Å indicates significant puckering .

Case Study : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (monoclinic P21/cP2_1/c) refined using SHELXL-2019 with R1=0.039R_1 = 0.039, validating planar/puckered hybrid conformations .

Q. How to analyze the impact of substituents on the ring puckering conformation of this compound?

Methodological Answer: Substituent effects are studied via:

  • Conformational Energy Calculations : Compare puckered vs. planar geometries using molecular mechanics (MMFF94) or quantum mechanics (B3LYP/6-31G*).
  • X-ray Diffraction : Compare Cremer-Pople parameters (q2q_2, ϕ\phi) across derivatives. For example, electron-withdrawing groups (e.g., esters) stabilize puckered conformations .

Q. Table 3: Cremer-Pople Parameters for Analogous Compounds

Compoundq2q_2 (Å)ϕ\phi (°)Substituent Effect
Ethyl 4-oxopyrrolidine-3-carboxylate0.5845Ester stabilizes puckering
Methyl 2-oxopyrrolidine-3-carboxylate0.42302-ketone reduces puckering

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